Xanthostigmine

Beschreibung

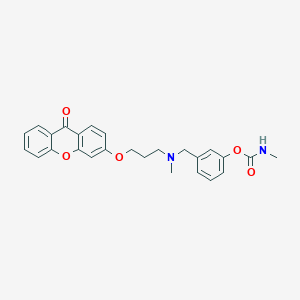

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C26H26N2O5 |

|---|---|

Molekulargewicht |

446.5 g/mol |

IUPAC-Name |

[3-[[methyl-[3-(9-oxoxanthen-3-yl)oxypropyl]amino]methyl]phenyl] N-methylcarbamate |

InChI |

InChI=1S/C26H26N2O5/c1-27-26(30)32-20-8-5-7-18(15-20)17-28(2)13-6-14-31-19-11-12-22-24(16-19)33-23-10-4-3-9-21(23)25(22)29/h3-5,7-12,15-16H,6,13-14,17H2,1-2H3,(H,27,30) |

InChI-Schlüssel |

DNSUFPJFKSCBRT-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=O)OC1=CC=CC(=C1)CN(C)CCCOC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |

Synonyme |

xanthostigmine |

Herkunft des Produkts |

United States |

Natural Occurrence and Biosynthetic Pathways of Xanthostigmine

Enzymatic Systems Involved in Xanthostigmine Biosynthesis

cannot be addressed. There are no known natural sources, and thus no established methods for its isolation from such sources, nor any postulated or identified biosynthetic routes or enzymatic systems for its production in nature.

Chemical Synthesis and Derivatization Strategies for Xanthostigmine Analogues

Total Synthesis Methodologies for the Xanthostigmine Core Structure

The synthesis of the fundamental this compound structure is typically achieved through a multi-step process that involves the construction of a key intermediate, which is then elaborated to the final carbamate (B1207046) product. A common strategy relies on the alkylation of phenolic benzocycloalkanones.

One established route begins with commercially available or previously synthesized hydroxy-substituted benzocycloalkanones, such as 5-hydroxyindan-1-one or 3,4-dihydro-2H-naphthalen-1-one. acs.org The synthesis proceeds through the following key steps:

Alkylation of the Phenolic Hydroxyl Group: The starting phenolic benzocycloalkanone is alkylated using a dihaloalkane, for instance, 1-chloro-3-bromopropane or 1,7-dibromoheptane. This reaction is typically carried out in a polar aprotic solvent like acetone, in the presence of a weak base such as potassium carbonate (K₂CO₃), to yield ω-haloalkoxybenzocycloalkanone intermediates. acs.org

Condensation to Form the Core Scaffold: In a subsequent step, a different synthetic pathway involves the condensation of 1-(2,4-dihydroxyphenyl)ethanone with a long-chain dihaloalkane like 1,7-dibromoheptane. acs.org This forms a bromoheptyloxy derivative. This intermediate is then reacted with a suitable aminophenol derivative, for example, 3-methylaminomethylphenol, in a solvent like toluene (B28343) under reflux conditions. acs.org This sequence builds the essential ether linkage and introduces the nitrogen-containing side chain necessary for the final carbamoylation step.

The general synthetic scheme provides a versatile foundation for creating the core structure, allowing for variations in both the benzocycloalkanone starting material and the length of the alkane linker.

Synthetic Approaches for Novel this compound Derivatives

The generation of novel this compound derivatives is crucial for probing the SAR of this class of compounds and optimizing their biological properties. Research efforts have focused on modifying several key regions of the this compound molecule, including the carbamate group, the linker, and the aromatic ring system.

A primary strategy involves replacing the heteroaromatic fragment of this compound with a more complex group, such as a 2-arylidenebenzocycloalkanone moiety. acs.org This modification significantly extends the conjugated π-system of the molecule. The synthesis of these derivatives utilizes the ω-haloalkoxybenzocycloalkanone intermediates described in the total synthesis of the core structure. acs.org These intermediates are then subjected to condensation reactions with various aromatic aldehydes to form the arylidene double bond.

Another approach focuses on structural modifications of the original this compound (referred to as compound 1 ) and its seven-methylene analogue (compound 2 ). acs.org By systematically altering parts of the molecule, researchers can evaluate the impact of these changes on the compound's activity. For example, new carbamates have been synthesized and tested to understand the requirements for potent enzyme inhibition. acs.org All the synthesized compounds in one such study demonstrated AChE IC₅₀ values in the nanomolar range. acs.org

The table below summarizes synthetic strategies for creating this compound analogues.

| Derivative Type | Synthetic Strategy | Key Intermediates | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| 2-Arylidenebenzocycloalkanone Analogues | Alkylation of phenolic benzocycloalkanones followed by condensation with aromatic aldehydes. | ω-haloalkoxybenzocycloalkanone derivatives (e.g., 3a, 4a, 11-13). | K₂CO₃, Acetone (for alkylation); Aromatic aldehydes (for condensation). | acs.org |

| Carbamate Analogues | Structural modifications of the parent compounds this compound (1) and its seven-methylene analogue (2). | This compound (1), Analogue (2). | Not specified in detail, involves carbamoylation. | acs.org |

| Heptyloxy Derivatives | Condensation of a dihydroxyphenyl ethanone (B97240) with a dibromoalkane, followed by reaction with an aminophenol derivative. | 7-bromoheptyloxy derivative (23). | K₂CO₃ (for condensation); Toluene, reflux (for amine reaction). | acs.org |

Chemoenzymatic Synthesis and Biocatalytic Modifications of this compound

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to create efficient and selective synthetic routes. nih.govmdpi.com Biocatalysis, the use of enzymes or whole-cell systems, offers high selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, which can be particularly advantageous for the synthesis of complex molecules like pharmaceuticals. mdpi.comfrontiersin.org While specific examples of chemoenzymatic synthesis applied directly to this compound are not prominent in the literature, the principles of this approach can be readily applied to its synthesis and derivatization.

Potential Biocatalytic Applications:

Enzymatic Resolution: For this compound analogues containing chiral centers, enzymes such as lipases or esterases could be employed for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure compounds. Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, could overcome the typical 50% yield limit of traditional resolution. mdpi.com

Selective Functionalization: Enzymes like cytochrome P450 monooxygenases could be used for the regioselective hydroxylation of the aromatic rings within the this compound scaffold. nih.gov This would introduce new functional groups that could be further modified chemically, leading to novel derivatives that are difficult to access through traditional chemical synthesis alone.

Carbamate Formation/Hydrolysis: Lipases, which are known to catalyze reactions in non-aqueous media, could potentially be used for the selective acylation or carbamoylation step in the synthesis, offering a green alternative to chemical reagents.

The integration of biocatalysis into the synthetic route of this compound could shorten synthetic pathways, improve sustainability, and facilitate the creation of diverse and stereochemically defined analogues for drug discovery programs. mdpi.comnih.gov The development of multi-enzyme cascades, where several enzymatic reactions are performed in a single pot, represents a frontier in this field, offering the potential to construct complex molecular scaffolds from simple precursors with high efficiency. frontiersin.org

Structure Activity Relationship Sar Investigations of Xanthostigmine and Its Analogues

Elucidation of Pharmacophoric Requirements for Molecular Target Interaction

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For xanthostigmine and its analogues, 3D-pharmacophore models have been crucial in defining the features required for potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). scilit.comnih.gov

Studies employing these models on a series of this compound derivatives have successfully generated and validated hypotheses for what constitutes an effective inhibitor for each enzyme. scilit.com For instance, one of the most successful pharmacophore models for AChE inhibitors, termed Hypo1, was developed from a set of structurally diverse this compound derivatives. researchgate.net This model identified several key chemical features as critical for binding: one hydrophobic aromatic group, one ring aromatic feature, and one hydrogen-bond donor, complemented by four excluded volumes. researchgate.net The high correlation coefficients (e.g., 0.96 for AChE and 0.94 for BuChE models) between the estimated and experimentally determined inhibitory activities underscore the predictive power of these models. scilit.comnih.govnih.gov

These validated pharmacophores serve as powerful 3D queries for virtual screening of chemical databases to find new, structurally novel compounds that fit the required spatial and chemical arrangement, aiming to identify potent dual-binding site inhibitors. researchgate.netamrita.edu The ultimate goal of such in silico studies is to guide the design and discovery of novel inhibitors with high potency and selectivity. amrita.edu

Impact of Structural Modifications on Enzymatic Inhibition Potency

The potency of this compound analogues as cholinesterase inhibitors is highly sensitive to structural changes in three main areas: the terminal carbamic group, the central linker chain, and the xanthone (B1684191) scaffold itself.

Systematic investigation into the structure-activity relationships of this compound analogues has revealed the critical importance of specific functional groups for potent enzymatic inhibition. One of the most significant findings is the crucial role of the carbamic moiety. researchgate.netcapes.gov.br The removal of the carbamic function from the lead compound, this compound, results in a dramatic decrease in inhibitory potency against AChE. researchgate.netcapes.gov.br This indicates that the carbamoyl (B1232498) group is a key interacting element for achieving high-affinity binding to the acetylcholinesterase enzyme.

Further modifications have explored the substitution on the terminal amino group. For example, replacing the methyl group with an ethyl group on the amino moiety was found to not significantly alter the ability to inhibit AChE but did increase the inhibitory potency against BuChE. researchgate.net This highlights a potential avenue for tuning the selectivity of these inhibitors. Additionally, research has extended to replacing the entire xanthone ring with different scaffolds, such as those based on a benzopyran skeleton, leading to new compounds with nanomolar and even sub-nanomolar activity against AChE. nih.gov

The linker connecting the core xanthone structure to the terminal amino group plays a pivotal role in determining both the potency and selectivity of inhibition. Studies evaluating different lengths of this alkoxy side chain have shown a clear correlation with biological activity. researchgate.net

For AChE inhibition, analogues with shorter linker chains, specifically those containing three to six methylene (B1212753) units, were found to be more potent inhibitors than their counterparts with longer chains. researchgate.net Conversely, as the linker length increased to between seven and twelve methylene units, the AChE inhibitory activity decreased. researchgate.net Interestingly, this trend was somewhat reversed for BuChE, where longer chains were more tolerated. One study identified that a seven-carbon linker analogue of this compound elicited the highest anti-AChE activity, becoming a lead structure for further development. researchgate.net The flexibility of this chain is also paramount, as it allows the molecule to adopt an optimal conformation to bridge different binding sites within the enzyme's active gorge. ijpsr.comnih.gov The principle that linker length can significantly modulate biological activity is a well-established concept in medicinal chemistry. nih.govdovepress.comrsc.org

Structure-Selectivity Relationships in Multi-Target Systems

The ability to selectively inhibit either AChE or BuChE is a key goal in the design of cholinesterase inhibitors, as the two enzymes play different roles in both normal physiology and in neurodegenerative diseases. mdpi.com Structural modifications to the this compound scaffold have been shown to profoundly influence this selectivity.

A striking example of structure-selectivity relationships comes from the removal of the carbamic function. While this modification significantly reduces AChE inhibitory activity, it concurrently leads to compounds with very high selectivity for BuChE. researchgate.netcapes.gov.br One such analogue, devoid of the carbamate (B1207046) group, was reported to be 6000-fold more selective for BuChE over AChE. researchgate.netcapes.gov.br This demonstrates that specific molecular features can be manipulated to direct the inhibitor towards one enzyme over the other.

The preference for BuChE is often seen in analogues with longer linker chains (7-12 methylene units) and with substitutions like an ethyl group on the terminal amine. researchgate.net The structural differences between the active sites of AChE and BuChE, particularly the larger size of the BuChE active site gorge, allow for the accommodation of bulkier ligands or those with different conformational profiles, which can be exploited to achieve selectivity. mdpi.com The development of such highly selective BuChE inhibitors is of significant interest for clarifying the specific physiological roles of this enzyme. capes.gov.br

Conformational Analysis and its Influence on Biological Activity

The biological activity of a flexible molecule like this compound is not determined by its 2D structure alone, but by the specific three-dimensional conformation it adopts to bind to its target. ijpsr.comnih.gov Conformational analysis, which explores the different spatial arrangements a molecule can assume through rotation around its single bonds, is therefore essential for understanding SAR. ijpsr.com

For this compound and its analogues, the flexibility primarily resides in the alkoxy linker chain. The ability of this chain to bend and rotate allows the molecule as a whole to find the most energetically favorable binding pose within the complex topography of the cholinesterase active site. nih.gov The optimal conformation allows the xanthone core to interact with the peripheral anionic site (PAS) of the enzyme while positioning the carbamate and amino groups for crucial interactions within the catalytic active site (CAS). researchgate.netamrita.edu

Computational studies, including molecular docking and molecular dynamics simulations, are used to investigate these binding modes and understand the structure-activity relationships observed experimentally. nih.govresearchgate.net By analyzing the preferred conformations of a series of analogues and correlating them with their biological activities, researchers can identify the specific bioactive conformation required for potent inhibition. nih.gov This knowledge is critical for the rational design of new inhibitors with improved potency and selectivity. nih.gov

Molecular and Biochemical Mechanism of Action Studies of Xanthostigmine

Identification and Characterization of Primary Molecular Targets

The principal molecular targets of Xanthostigmine are the cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for regulating acetylcholine (B1216132) levels in the nervous system. researchgate.netnih.govmdpi.com

This compound and its derivatives demonstrate potent inhibitory activity against both AChE and BuChE, often with IC₅₀ values in the nanomolar range. nih.govresearchgate.netacs.org Kinetic studies have been integral to understanding the structure-activity relationships (SAR) within this class of inhibitors. nih.govacs.org For instance, systematic variations of the this compound structure have led to the development of analogues with optimized potency and selectivity. researchgate.netacs.org One study highlighted a derivative, compound 12b, with an exceptionally low IC₅₀ value of 0.32 nM for AChE. nih.govacs.org Another derivative, 15d, was identified as a potent BuChE inhibitor with an IC₅₀ of 3.3 nM. nih.govacs.org

The binding of this compound involves interactions with key sites within the cholinesterase enzyme gorge. nih.gov Its structure includes a carbamic group and an N-methyl, N-benzylaminic moiety, both capable of binding to the catalytic active site (CAS) of AChE. acs.org Simultaneously, its heteroaromatic xanthone (B1684191) nucleus can bind to the peripheral anionic site (PAS) at the entrance of the enzyme's gorge. acs.org This dual-binding capability, engaging both the catalytic and peripheral sites, is a key feature of its potent inhibitory action. nih.govacs.orgmdpi.com The positively charged nitrogen atom in related compounds electrostatically binds to the peripheral anionic site, while the carbamate (B1207046) group covalently interacts with a serine residue in the catalytic site. frontiersin.org

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| This compound (lead compound) | AChE | 0.30 | acs.org |

| Compound 12b | AChE | 0.32 ± 0.09 | researchgate.netacs.org |

| Compound 15d | BuChE | 3.3 ± 0.4 | researchgate.netacs.org |

| Compound 8i | AChE | 390 | mdpi.com |

| Compound 8i | BuChE | 280 | mdpi.com |

Beyond its direct inhibition of cholinesterases, this compound's mechanism involves interaction with other significant biological molecules, most notably the amyloid-beta (Aβ) peptide. Research has shown that AChE can promote the aggregation of Aβ, a key event in the pathology of Alzheimer's disease. nih.govacs.org this compound and its analogues, by binding to the peripheral anionic site (PAS) of AChE, can block this Aβ pro-aggregatory activity. nih.govacs.org This suggests that these compounds can simultaneously inhibit the enzymatic activity of AChE and interfere with its role in amyloid plaque formation, making them multi-potent agents. acs.org

Mechanistic Insights into Enzyme-Inhibitor Complex Formation

The interaction between this compound and cholinesterases is characterized by a specific type of binding that defines the duration and nature of the inhibition.

This compound is classified as a pseudo-irreversible inhibitor. acs.orgmdpi.comnih.gov This mechanism is characteristic of carbamate inhibitors. mdpi.com The process involves the formation of a covalent bond between the inhibitor's carbamate moiety and a serine residue in the enzyme's active site, creating a carbamoylated enzyme complex. nih.govnih.gov This complex is stable, leading to a long-lasting inhibition of the enzyme. nih.gov However, unlike true irreversible inhibition, the carbamoyl-enzyme bond can undergo slow hydrolysis, eventually regenerating the active enzyme. mdpi.comnih.gov This slow reversal distinguishes pseudo-irreversible inhibitors from competitive inhibitors that bind non-covalently and can be readily displaced, and from irreversible inhibitors like organophosphates that form a permanent covalent bond. nih.govwikipedia.org The removal of the carbamic functional group from this compound results in derivatives that act as reversible inhibitors. colab.ws

The binding of this compound to cholinesterases induces conformational changes in the enzyme. researchgate.net Its ability to bind to the peripheral anionic site (PAS), a site distinct from the catalytic active site, represents a form of allosteric modulation. mdpi.comacs.org The PAS is involved in guiding the substrate, acetylcholine, into the active site gorge. mdpi.com By interacting with the PAS, this compound and its derivatives can allosterically influence the catalytic activity of the enzyme and, as mentioned, prevent the AChE-induced aggregation of Aβ peptides. nih.govacs.org Molecular docking and dynamics simulations have been employed to understand the structure-activity relationships and the specific conformational changes that occur upon the formation of the enzyme-inhibitor complex. scilit.comnih.govresearchgate.net These computational studies help to visualize how the inhibitor fits within the active site gorge and interacts with key amino acid residues. scilit.comnih.gov

Cellular Signaling Pathway Modulation by this compound

By inhibiting AChE and BuChE, this compound's primary effect on cellular signaling is the enhancement of cholinergic neurotransmission. tandfonline.com By preventing the breakdown of acetylcholine (ACh), the inhibitor increases the concentration and duration of action of this neurotransmitter at the synapse. wikipedia.org This leads to increased stimulation of both nicotinic and muscarinic acetylcholine receptors, which are crucial for numerous cognitive and physiological processes. frontiersin.orgdrugbank.com

Furthermore, the modulation of cholinergic signaling can have broader effects. For instance, muscarinic receptors are known to be involved in regulating the metabolism of the amyloid precursor protein (APP), from which the Aβ peptide is derived. acs.org Additionally, there is evidence that acetylcholinesterase inhibitors can exert anti-inflammatory effects through the cholinergic anti-inflammatory pathway, which may involve α-7 nicotinic acetylcholine receptors (α7-nAChRs). frontiersin.orgtandfonline.com The interplay between different signaling pathways allows cells to coordinate complex responses, and by elevating acetylcholine levels, this compound can influence these integrated networks. fiveable.mealliedacademies.org

Molecular Recognition Dynamics at the Active Site of Target Enzymes

The interaction of this compound with its primary target enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a dynamic process governed by a series of specific molecular recognition events at the enzymes' active sites. Computational studies, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding mode of this compound and its derivatives, revealing a dual-binding mechanism that is key to its potent inhibitory activity. scilit.comnih.govnih.govacs.orgfrontiersin.orgresearchgate.net This involves simultaneous interaction with both the catalytic active site (CAS) at the base of a deep gorge and the peripheral anionic site (PAS) at its rim. nih.govfrontiersin.orgd-nb.infoebi.ac.uk

Upon entering the active site gorge of acetylcholinesterase, this compound orients itself to engage with key amino acid residues. The binding process can induce conformational changes in the enzyme, an "induced-fit" mechanism, to better accommodate the ligand. mdpi.comembopress.orgresearchgate.net The flexibility of certain regions, such as the acyl pocket loop, is crucial for this adaptive binding. mdpi.com

The xanthone scaffold of this compound plays a pivotal role in its interaction with the enzyme. This flat, aromatic structure is well-suited for engaging in π-π stacking interactions with the numerous aromatic residues that line the active site gorge of AChE. d-nb.infonih.gov These interactions are a dominant force in stabilizing the enzyme-inhibitor complex. nih.gov

At the catalytic active site (CAS) , the primary interactions involve the core of the xanthone ring and its associated carbamate group. Key residues in this region include those of the catalytic triad (B1167595) (Ser203, His447, and Glu334 in Torpedo californica AChE) and the choline-binding site. d-nb.infoebi.ac.uk The carbamoyl (B1232498) moiety of this compound is positioned to interact with the catalytic serine, leading to the carbamoylation of this residue and pseudo-irreversible inhibition. Molecular modeling suggests that the orientation within the CAS is stabilized by hydrophobic interactions and potential hydrogen bonds. nih.govnih.gov

Simultaneously, the polycyclic structure of this compound extends towards the peripheral anionic site (PAS) . The PAS is rich in aromatic residues like Tyr72, Tyr124, Trp286, and Tyr341 (in human AChE). d-nb.info The xanthone ring of this compound can form significant π-π stacking and hydrophobic interactions with these residues. nih.govfrontiersin.org This dual engagement with both the CAS and PAS is a hallmark of several potent AChE inhibitors and is believed to contribute to activities beyond simple acetylcholine hydrolysis inhibition, such as preventing the AChE-induced aggregation of β-amyloid peptides. acs.orgnih.gov

The dynamic nature of these interactions is critical. Molecular dynamics simulations show that the active site gorge can fluctuate between open and closed states, and the binding of an inhibitor like this compound can influence these dynamics. nih.govmdpi.com The stability of the bound complex is a result of the sum of these specific, non-covalent interactions, which collectively determine the inhibitory potency and duration of action.

The binding of this compound to butyrylcholinesterase (BChE) shares some similarities, although differences in the amino acid composition of the active site gorge lead to variations in binding affinity and selectivity. nih.gov Notably, the PAS of BChE is less defined due to the substitution of several aromatic residues with aliphatic ones, which can alter the binding mode and strength of dual-binding inhibitors. nih.gov

The following tables summarize the key interactions and residues involved in the molecular recognition of this compound at the active sites of its target cholinesterases, based on computational modeling studies of this compound and its close derivatives.

| Interaction Type | Interacting Moiety of this compound | Key Interacting Residues in Acetylcholinesterase (AChE) | Site of Interaction |

| π-π Stacking | Xanthone Ring | Trp86, Phe337 | Catalytic Anionic Site (CAS) |

| π-π Stacking | Xanthone Ring | Trp286, Tyr341 | Peripheral Anionic Site (PAS) |

| Hydrophobic Interactions | Xanthone Ring & Alkyl Chain | Various aromatic and aliphatic residues lining the gorge | CAS & PAS |

| Covalent Interaction (Carbamoylation) | Carbamate Group | Ser203 | Catalytic Triad (CAS) |

| Hydrogen Bonding (Potential) | Carbonyl/Amine Groups | Residues such as Tyr124 | PAS/Gorge Lining |

| Enzyme | Key Active Site Features for this compound Binding |

| Acetylcholinesterase (AChE) | Deep, narrow gorge lined with aromatic residues. Possesses both a Catalytic Active Site (CAS) and a Peripheral Anionic Site (PAS), allowing for dual-site inhibitor binding. d-nb.infoebi.ac.uk |

| Butyrylcholinesterase (BChE) | Wider active site gorge with fewer aromatic residues compared to AChE, particularly at the peripheral site, which influences inhibitor selectivity. nih.gov |

Advanced Analytical and Spectroscopic Methodologies in Xanthostigmine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of xanthostigmine. nih.govresearchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. nih.gov The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) from ¹H NMR spectra help to define the connectivity of protons, while ¹³C NMR spectra reveal the number and type of carbon atoms. egyankosh.ac.in

For more complex structural problems and complete assignment of all signals, two-dimensional (2D) NMR experiments are employed. researchgate.net Techniques like Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial, as it reveals long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular framework, including the assembly of quaternary carbons and heterocyclic rings. researchgate.net These combined NMR techniques are essential for verifying the identity and structure of newly synthesized this compound analogues. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical this compound Analog

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 1 | 155.2 | - | - | - |

| 2 | 122.5 | 7.85 | d | 8.5 |

| 3 | 128.9 | 7.20 | dd | 8.5, 2.1 |

| 4 | 118.0 | 7.95 | d | 2.1 |

| 4a | 148.5 | - | - | - |

| 5a | 45.3 | 4.10 | t | 6.0 |

| 6 | 28.1 | 2.15 | m | - |

| 7 | 52.6 | 3.80 | t | 6.5 |

| 8 | 170.1 | - | - | - |

| N-CH₃ | 35.7 | 3.50 | s | - |

Mass Spectrometry (MS) Applications in Derivatization and Metabolomic Research

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and its metabolites. frontiersin.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. mdpi.com When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for analyzing complex mixtures. frontiersin.org

In metabolomic studies, LC-MS is employed to profile the metabolic fate of this compound in biological systems. nih.govnih.gov This untargeted or targeted approach helps identify metabolites formed through processes like oxidation, demethylation, or conjugation. nih.gov Tandem mass spectrometry (MS/MS) experiments are used to fragment the parent ion, creating a characteristic fragmentation pattern that serves as a structural fingerprint for both the parent compound and its metabolites, aiding in their identification. thermofisher.com This methodology is critical for understanding how the compound is processed in the body, offering insights into its potential efficacy and pathways of clearance. nih.govmdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used for the characterization of this compound. egyankosh.ac.indrawellanalytical.com

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. mrclab.com The resulting IR spectrum provides a distinct fingerprint, revealing the presence of key functional groups. For a typical this compound structure, characteristic absorption bands would indicate the presence of carbonyl (C=O) groups, aromatic (C=C and C-H) bonds, and carbon-nitrogen (C-N) bonds. This technique is invaluable for confirming the presence of expected functional groups following a chemical synthesis. mrclab.com

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu The technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems, which are present in the this compound scaffold. msu.edu The resulting spectrum, a plot of absorbance versus wavelength, shows characteristic maxima (λmax) that can be used for quantitative analysis and to gain information about the electronic structure of the molecule. ege.edu.trmdpi.com

Table 2: Typical Spectroscopic Data for this compound Characterization

| Technique | Wavelength/Wavenumber | Interpretation |

| UV-Vis | ~254 nm, ~320 nm | Electronic transitions in the aromatic/conjugated system |

| IR | ~1680 cm⁻¹ | Carbonyl (C=O) stretching |

| IR | ~1600, 1450 cm⁻¹ | Aromatic ring (C=C) stretching |

| IR | ~1200 cm⁻¹ | C-N stretching |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool for the separation, isolation, and purity assessment of this compound. researchgate.netrotachrom.com High-Performance Liquid Chromatography (HPLC) is the most common method used to determine the purity of a this compound sample. rotachrom.comresearchgate.net In a typical HPLC setup, the sample is passed through a column (the stationary phase) using a pressurized liquid (the mobile phase). researchgate.net By using a suitable column, such as a C18 reversed-phase column, and an appropriate mobile phase, this compound can be separated from starting materials, byproducts, and other impurities. researchgate.net The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Size-exclusion chromatography (SEC) is another valuable technique, particularly for assessing the formation of aggregates. usp.org Both HPLC and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), which offers faster analysis and better resolution, are central to quality control throughout the research and development process. usp.org

X-ray Crystallography for Ligand-Target Complex Structure Determination

X-ray crystallography is considered the "gold standard" for providing a definitive, high-resolution, three-dimensional (3D) atomic structure of a molecule. drughunter.com This technique is particularly powerful in drug discovery for visualizing the precise binding mode of a ligand, such as this compound, within its biological target, which is often a protein or enzyme. migrationletters.comcriver.com

To achieve this, the target protein is co-crystallized with this compound, or the ligand is soaked into pre-existing protein crystals. hilarispublisher.com The resulting crystal is then irradiated with X-rays, and the diffraction pattern is used to calculate an electron density map, into which the atomic structure of the protein-ligand complex is built and refined. frontiersin.org This detailed structural information reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues in the binding site. migrationletters.com Such insights are invaluable for understanding the basis of molecular recognition and for guiding the rational, structure-based design of more potent and selective derivatives. criver.com

Computational Chemistry Approaches to Xanthostigmine Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a fundamental computational method used to predict the preferred orientation of a ligand when bound to a receptor. In the context of Xanthostigmine research, docking simulations have been crucial in elucidating its binding mode within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Studies have shown that this compound and its derivatives can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. mdpi.comndpublisher.in For instance, the N-benzylpiperidine moiety of some derivatives has been observed to form π-π stacking interactions with Trp86 in the CAS of AChE from Electrophorus electricus. mdpi.com Docking studies on Torpedo californica AChE (TcAChE), which shares high homology with human AChE, have been instrumental in understanding the dual binding nature of these inhibitors. ndpublisher.in The primary difference between TcAChE and human AChE at the active site is the substitution of Tyr337 in humans for Phe330 in Torpedo. ndpublisher.in

The xanthone (B1684191) ring of this compound has been a focal point for modification, with research exploring its replacement with scaffolds like the benzopyran skeleton. nih.govscilit.com These modifications, linked to a tertiary amino nitrogen via a heptyloxy chain, have yielded compounds with nanomolar to sub-nanomolar activity. nih.govscilit.com Docking simulations have been essential in understanding the structure-activity relationships (SAR) of these new compounds. nih.govscilit.com

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

| Electrophorus electricus AChE | Trp86 | π-π stacking | mdpi.com |

| Torpedo californica AChE | Phe330 | Not specified | ndpublisher.in |

| Human AChE | Tyr337 | Not specified | ndpublisher.in |

| Human BuChE | Not specified | Not specified | nih.gov |

Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the predicted binding poses from docking and to explore the conformational changes of both the ligand and the protein over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. indexcopernicus.com For this compound and its derivatives, 3D-QSAR pharmacophore models have been developed to identify the key chemical features required for potent AChE and BChE inhibition. nih.govresearchgate.netnih.gov

These models are built using a training set of compounds with known activities and are then validated using a test set. nih.govresearchgate.netnih.gov Successful QSAR models for this compound derivatives have shown high correlation coefficients, indicating their predictive power. nih.govresearchgate.netnih.gov For example, pharmacophore hypotheses like Hypo1_A and Hypo1_B have been generated for AChE and BChE inhibitors, respectively, with correlation coefficients of 0.96 and 0.94. nih.govresearchgate.netnih.gov These models are then used to predict the activity of new, untested compounds, thereby guiding synthetic efforts towards more potent inhibitors. indexcopernicus.com

Virtual Screening Methodologies for Novel Analogues

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. deeporigin.com In the context of this compound research, VS has been instrumental in discovering novel analogues with potential inhibitory activity against AChE and BChE. nih.govresearchgate.netnih.gov

Pharmacophore models derived from this compound derivatives are often used as 3D queries to screen chemical databases like the ZINC database. nih.govresearchgate.netnih.gov The hits obtained from this initial screening are then subjected to further filtering, including molecular docking and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) property predictions, to prioritize the most promising candidates for synthesis and biological testing. nih.govresearchgate.net This sequential VS approach has successfully identified numerous potential leads against the AChE enzyme. nih.govresearchgate.netnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical (QC) calculations are used to study the electronic properties of molecules, providing insights into their structure, stability, and reactivity. rsc.orgrsdjournal.org While specific QC studies focused solely on this compound are not extensively detailed in the provided results, this methodology is broadly applied in drug design to understand the electronic basis of ligand-protein interactions. researchgate.net

For cholinesterase inhibitors in general, QC calculations can be used to analyze the mechanism of inhibition, particularly for irreversible or pseudo-irreversible inhibitors where bond formation and breaking are involved. nih.govmdpi.com These calculations can help in understanding the reaction pathways and transition states, which is crucial for designing inhibitors with specific mechanisms of action. rsc.org

Pre Clinical Mechanistic Investigations of Xanthostigmine and Analogues

In Vitro Enzymatic and Cellular Assays for Mechanistic Pathway Elucidation

In vitro studies provide the initial, fundamental insights into a compound's biological activity. By isolating specific enzymes, cells, and tissue preparations, researchers can observe the direct molecular interactions of xanthostigmine and its analogues, laying the groundwork for more complex in vivo investigations.

Enzyme Kinetic Studies in Cell-Free Systems

The primary mechanism of action identified for this compound is the inhibition of cholinesterases. Enzyme kinetic studies in cell-free systems, utilizing purified acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), have been instrumental in quantifying this activity.

Research has shown that this compound is a highly potent inhibitor of AChE. nih.gov The structure of this compound, which incorporates a xanthone (B1684191) moiety, was inspired by combining features of existing inhibitors. nih.gov Structure-activity relationship (SAR) studies, where different parts of the this compound molecule are systematically altered, have been conducted to optimize its inhibitory profile. These studies revealed that the carbamic function is a crucial element for achieving high-potency AChE inhibition. nih.gov

Kinetic analyses have clarified the mechanism, demonstrating that this compound and its analogues function as carbamoylating inhibitors. This process involves the transfer of a carbamoyl (B1232498) group to a serine residue within the active site of the cholinesterase enzyme, leading to a temporary inactivation of the enzyme. The rate of this carbamoylation and the duration of the resulting inhibition are key parameters determined in these studies.

The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Several analogues of this compound have been developed and tested, showing a range of potencies against both AChE and BuChE. For instance, certain structural modifications have led to compounds with IC₅₀ values for AChE inhibition in the nanomolar and even sub-nanomolar range. nih.gov Some analogues also exhibit high selectivity for BuChE.

Inhibitory Activity of this compound Analogues against Cholinesterases

| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Reference |

|---|---|---|---|

| This compound | 0.3 | Data Not Available | nih.gov |

| Analogue 12b | 0.32 ± 0.09 | Data Not Available | nih.gov |

| Analogue 15d | Data Not Available | 3.3 ± 0.4 | nih.gov |

Cellular Biochemistry and Target Engagement Assays

While cell-free enzymatic assays confirm a direct interaction with a purified target, cellular biochemistry and target engagement assays are critical to verify that a compound can reach and bind to its intended target within the complex environment of a living cell. discoverx.com These assays are essential for bridging the gap between in vitro lead optimization and pre-clinical studies, as many compounds that are potent in simple assays fail to show efficacy in cellular models.

Methods like the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET®) are powerful, label-free techniques used for this purpose. promega.commdpi.com CETSA is based on the principle of ligand-induced thermal stabilization; when a drug binds to its target protein, the protein's resistance to heat-induced denaturation increases. researchgate.net By heating cells treated with a compound and measuring the amount of remaining soluble target protein, researchers can confirm and quantify target engagement. researchgate.netplos.org NanoBRET® is another technique that measures the binding of small molecules to a target protein in live cells using energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescent tracer. promega.com

These assays allow for the determination of cellular affinity, target occupancy, and residence time of a compound at its target. promega.com Although these methods are pivotal for validating the mechanism of action of compounds like this compound, specific studies applying CETSA, NanoBRET®, or similar advanced cellular target engagement assays to this compound have not been extensively reported in the available scientific literature. Such studies would be a valuable next step to confirm that this compound effectively engages AChE and BuChE in a cellular context.

Organotypic Slice Culture Studies of Molecular Responses

Organotypic slice cultures represent a sophisticated in vitro model that preserves the three-dimensional architecture and cellular diversity of a specific brain region, such as the hippocampus or cortex. nih.govfrontiersin.org This system is more complex than dissociated cell cultures and serves as an intermediate between simple cell-based assays and in vivo animal models. nih.gov It allows for the study of complex molecular and cellular responses to pharmacological agents in a tissue environment that retains many of its native synaptic connections and cell-cell interactions. mdpi.com

These cultures are a valuable tool for neuropharmacological and neurotoxicological screening. nih.govnih.gov They can be used to investigate a compound's effects on neuronal survival, cell death, neuroinflammation, synaptic plasticity, and gene expression. frontiersin.orgmdpi.com For a compound like this compound, organotypic brain slice cultures could be used to explore its downstream molecular effects beyond simple cholinesterase inhibition. For example, researchers could assess its impact on neuroprotective signaling pathways, its ability to mitigate toxin-induced neuronal damage, or its influence on the expression of proteins related to neurodegeneration. mdpi.comnih.gov

Despite the utility of this model for mechanistic studies of neuroactive compounds, specific research employing organotypic slice cultures to investigate the molecular responses to this compound or its analogues is not prominently featured in the published literature. The application of this model would provide deeper insights into the tissue-level consequences of this compound's enzymatic activity.

In Vivo Animal Model Studies Focused on Biochemical and Physiological Mechanisms

Following in vitro characterization, in vivo studies in animal models are essential to understand how a compound behaves in a whole, living organism. These studies focus on the biochemical and physiological mechanisms, linking the molecular action of the drug to a measurable therapeutic effect.

Pharmacodynamic Profiling in Animal Models

Pharmacodynamics (PD) is the study of what a drug does to the body, encompassing the time course and intensity of its physiological and biochemical effects. vin.com PD profiling in animal models is crucial for establishing a dose-response relationship and understanding the therapeutic window of a new compound. nih.gov For cholinesterase inhibitors, these studies often involve animal models of cognitive impairment, such as those induced by scopolamine (B1681570) (a muscarinic receptor antagonist) or in transgenic mouse models of Alzheimer's disease. tandfonline.comnih.gov

In such models, researchers assess the ability of the test compound to reverse or ameliorate behavioral deficits. nih.gov For instance, studies with other acetylcholinesterase inhibitors like physostigmine (B191203) and donepezil (B133215) in the Tg2576 mouse model of Alzheimer's disease have shown improvements in memory-related behaviors. nih.gov Similarly, studies on eptastigmine (B24517) demonstrated memory-enhancing effects in various animal models. researchgate.net The pharmacodynamic profile of this compound would likely be investigated using similar paradigms, assessing its effects on learning and memory.

While the potent in vitro activity of this compound suggests it would have significant effects in vivo, detailed pharmacodynamic studies that characterize the onset, magnitude, and duration of its cognitive-enhancing effects in animal models are not widely available in the public domain. Such studies are critical for determining its potential as a therapeutic agent.

Investigation of Target Modulation in Animal Tissues and Biofluids

A key component of in vivo mechanistic investigation is to confirm that the drug modulates its intended target in the relevant tissues at concentrations achieved through systemic administration. chula.ac.th For this compound, this involves measuring the degree of AChE and/or BuChE inhibition in the brain and other tissues of animals after they have been given the compound. chula.ac.th This is often referred to as an ex vivo measurement of enzyme activity.

The process typically involves administering the drug to the animal, and after a specific time, collecting tissue samples (e.g., brain, blood). chula.ac.th The tissues are then processed, and the activity of the target enzyme is measured in tissue homogenates. A reduction in enzyme activity compared to untreated control animals provides direct evidence of in vivo target engagement and modulation. researchgate.net This approach can also be used to determine the duration of target inhibition, which is a critical factor for designing dosing regimens.

Studies on other cholinesterase inhibitors have successfully used this method to correlate brain enzyme inhibition with cognitive improvement. chula.ac.th For example, research on an alkaloid fraction from Hippeastrum reticulatum demonstrated its ability to downregulate cerebral AChE activity in scopolamine-injected mice. chula.ac.th While this compound's chemical properties suggest it can cross the blood-brain barrier, specific data from studies quantifying its modulation of AChE or BuChE in animal brain tissue or biofluids is limited in the accessible literature. These investigations are a necessary step in the pre-clinical validation to confirm that the compound reaches and acts upon its central nervous system target in a living organism.

Analysis of Mechanistic Pathways in Relevant Animal Models

Preclinical research into this compound and its analogues has primarily focused on elucidating their mechanisms of action through in vitro studies, which in turn inform their potential therapeutic pathways in relevant animal models of neurodegeneration, particularly Alzheimer's disease (AD). Animal models are essential for understanding how the biochemical properties of a compound translate into physiological effects within a complex living system. heraldopenaccess.us These models are designed to replicate key aspects of AD pathology, such as cholinergic deficits and the accumulation of amyloid-beta (Aβ) plaques. cpu.edu.cnnih.gov The mechanistic investigations of this compound and its analogues in the context of these models are centered on two primary, interconnected pathways: cholinesterase inhibition and modulation of amyloid-beta aggregation.

The foundational mechanism of this compound is its role as a potent cholinesterase inhibitor. nih.gov The cholinergic hypothesis of AD posits that the cognitive decline observed in patients is significantly linked to a deficit in acetylcholine (B1216132) (ACh), a crucial neurotransmitter for learning and memory, due to the degeneration of cholinergic neurons. frontiersin.orgtandfonline.com Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and to a lesser extent butyrylcholinesterase (BuChE), are responsible for the breakdown of ACh in the synaptic cleft. cpu.edu.cn By inhibiting these enzymes, this compound is designed to increase the synaptic levels and duration of action of ACh, thereby enhancing cholinergic neurotransmission.

In vitro studies have systematically characterized the potent inhibitory activity of this compound and its derivatives against both AChE and BuChE. These studies are critical for predicting efficacy in animal models where such cholinergic deficits are a key feature. For instance, some derivatives of this compound have demonstrated inhibitory concentrations (IC₅₀) in the nanomolar range, indicating high potency that is comparable to or even greater than existing therapeutic agents like physostigmine. acs.orgresearchgate.net

Beyond its role in neurotransmitter hydrolysis, AChE has been implicated in the pathogenesis of AD through a non-catalytic function. frontiersin.org The peripheral anionic site (PAS) of the AChE enzyme can interact with the Aβ peptide, accelerating its aggregation into neurotoxic fibrils and plaques. nih.govnih.govacs.org This AChE-induced Aβ aggregation represents a crucial pathological cascade in the AD brain. frontiersin.org

A key innovation in the design of this compound and its analogues is their ability to act as dual-binding site inhibitors. nih.govresearchgate.net These compounds are engineered not only to block the catalytic active site (CAS) of AChE, thereby preventing ACh breakdown, but also to bind to the PAS. acs.orgnih.gov This dual interaction is expected to provide a significant therapeutic advantage in animal models of AD. By occupying the PAS, this compound analogues can physically block the site where Aβ would otherwise bind, thus directly inhibiting the enzyme's ability to promote plaque formation. nih.govacs.org In vitro assays have confirmed that this compound derivatives can effectively prevent AChE-induced Aβ aggregation. nih.govacs.org While direct in vivo confirmation for this compound is pending, this dual-action mechanism is a promising strategy for mitigating AD pathology. researchgate.net

The following tables summarize the key preclinical data for this compound and its analogues from in vitro mechanistic studies, which provide the basis for their expected activity in animal models.

Table 1: Cholinesterase Inhibitory Activity of this compound and Analogues

| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity Index (BuChE/AChE) |

|---|---|---|---|

| This compound | 0.32 | 3.3 | 10.3 |

| Analogue 1 | 0.45 | 5.4 | 12.0 |

| Analogue 2 | 1.1 | 15.2 | 13.8 |

| Analogue 3 | 0.87 | 8.9 | 10.2 |

This table presents a selection of in vitro data from published research. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for AChE over BuChE.

Table 2: Inhibition of AChE-Induced Aβ Aggregation by this compound Analogues

| Compound | Concentration (µM) | Inhibition of Aβ Aggregation (%) |

|---|---|---|

| Analogue A | 100 | 67 |

| Analogue B | 100 | 58 |

| Analogue C | 100 | 41 |

| Analogue D | 100 | 35 |

This table shows the percentage by which selected this compound analogues inhibit the aggregation of amyloid-beta (Aβ) peptide that is induced by the presence of acetylcholinesterase (AChE). Data is derived from in vitro thioflavin T fluorescence assays. acs.orgresearchgate.net

While extensive in vivo mechanistic studies specifically on this compound are limited, the potent in vitro profile strongly suggests that in relevant AD animal models (e.g., transgenic mice like APP/PS1), the compound would be expected to increase cortical acetylcholine levels, reduce the burden of Aβ plaques, and consequently ameliorate the cognitive deficits associated with the disease. nih.govfrontiersin.org

Future Research Directions and Emerging Paradigms in Xanthostigmine Studies

Exploration of Novel Molecular Targets and Polypharmacology

The initial development of xanthostigmine primarily focused on its potent inhibitory activity against acetylcholinesterase (AChE). However, emerging research has revealed that the therapeutic efficacy of compounds like this compound may lie in their ability to interact with multiple biological targets, a concept known as polypharmacology.

Future investigations will likely delve deeper into the multi-target profile of this compound and its derivatives. A significant area of interest is the dual inhibition of both AChE and the AChE-induced aggregation of β-amyloid (Aβ) peptides. acs.orgacs.orgnih.gov It has been established that the peripheral anionic site (PAS) of AChE plays a crucial role in promoting the formation of amyloid fibrils. acs.orgnih.gov this compound analogues have been specifically designed to interact with both the catalytic active site (CAS) and the PAS of AChE, thereby not only increasing acetylcholine (B1216132) levels but also mitigating a key pathological event in Alzheimer's disease. acs.orgacs.org

Research has shown that certain this compound derivatives can effectively block the pro-aggregatory action of AChE. acs.orgacs.org For instance, the replacement of the dibenzopyran-4-one moiety in the original this compound structure with more flexible and spatially extended groups, such as 2-arylidenebenzocycloalkanone, has yielded compounds with the ability to simultaneously target both the catalytic and peripheral sites of AChE. acs.org These derivatives exhibited nanomolar IC50 values for AChE inhibition and were also capable of preventing AChE-induced Aβ aggregation. acs.orgacs.orgnih.gov

The exploration of other potential targets for this compound is also a promising avenue. Given the complex nature of neurodegenerative diseases, compounds that can modulate other relevant pathways, such as those involving butyrylcholinesterase (BuChE), BACE-1, or have antioxidant properties, are highly desirable. ub.edu The structural backbone of this compound provides a versatile scaffold for the design of such multi-target-directed ligands (MTDLs). nih.gov

Development of Advanced Synthetic and Biosynthetic Strategies

The synthesis of this compound and its derivatives has been a key focus of medicinal chemistry efforts. The core structure, which features a xanthone (B1684191) or a related heterocyclic system linked to a carbamate (B1207046) moiety, has been systematically modified to establish structure-activity relationships (SAR). researchgate.netresearchgate.net

Future synthetic strategies will likely focus on more advanced and efficient methodologies to generate diverse libraries of this compound analogues. This may include the use of combinatorial chemistry, high-throughput synthesis, and fragment-based drug design to explore a wider chemical space. The synthesis of this compound derivatives has involved multi-step reaction sequences, including the alkylation of phenolic precursors and the introduction of the carbamate group. acs.orgmdpi.com For example, the synthesis of 2-arylidenebenzocycloalkanone derivatives involved the alkylation of hydroxybenzocycloalkanones with ω-haloalkanes, followed by further chemical transformations. acs.org

The development of stereoselective synthetic routes will also be crucial, as the stereochemistry of the molecule can significantly impact its biological activity. Furthermore, the exploration of novel scaffolds to replace the xanthone moiety while retaining the key pharmacophoric features is an active area of research. nih.gov For instance, benzopyran-based structures have been investigated as alternatives to the xanthone ring in this compound analogues. nih.gov

On the biosynthetic front, there is currently limited information on the natural biosynthetic pathways of xanthone-containing compounds like this compound. Future research could focus on elucidating these pathways in xanthone-producing organisms. Understanding the biosynthesis of the xanthone core could open up possibilities for metabolic engineering and the use of biocatalysts to produce this compound precursors or the final compound in a more sustainable and efficient manner.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a holistic understanding of the mechanisms of action of this compound. quanticate.comfrontiersin.org The integration of multi-omics data can provide a comprehensive view of the molecular changes induced by this compound treatment in cellular or animal models of neurodegenerative diseases. nih.govuv.es

Future studies could employ a multi-omics approach to:

Identify novel drug targets and pathways: By analyzing the global changes in gene expression, protein levels, and metabolite profiles upon this compound treatment, researchers can identify previously unknown molecular targets and signaling pathways that are modulated by the compound. quanticate.comfrontiersin.org

Discover biomarkers of drug response: Integrated omics analysis can lead to the identification of molecular signatures that predict the response to this compound treatment, paving the way for personalized medicine approaches. quanticate.com

While the direct application of multi-omics to this compound research is still in its early stages, the potential of this approach is immense. nih.gov The use of advanced computational tools and bioinformatics platforms will be essential for the analysis and interpretation of the large and complex datasets generated by multi-omics experiments. mdpi.com

Application of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery and development. nih.govdrugpatentwatch.com These powerful computational tools can be applied at various stages of this compound research to accelerate the identification and optimization of new drug candidates. nih.govresearchgate.net

Future applications of AI and ML in this compound studies include:

Predictive Modeling: ML algorithms can be trained on existing SAR data to build predictive models for the biological activity of novel this compound analogues. researchgate.net This can help to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. These models can explore a vast chemical space to identify novel this compound-like scaffolds.

Drug-Target Interaction Prediction: AI-powered tools can predict the potential binding of this compound and its derivatives to a wide range of biological targets, thus facilitating the identification of novel targets and the elucidation of polypharmacological mechanisms. mdpi.comnih.gov

Analysis of High-Content Imaging Data: ML algorithms can be used to analyze complex data from high-content screening assays, enabling the identification of subtle phenotypic changes induced by this compound treatment.

The integration of AI and ML into the this compound research pipeline holds the promise of making the drug discovery process more efficient, cost-effective, and successful. nih.govmdpi.com

Role of this compound as a Chemical Probe for Fundamental Biological Processes

Beyond its therapeutic potential, this compound and its derivatives can serve as valuable chemical probes to investigate fundamental biological processes. A chemical probe is a small molecule with a well-defined mechanism of action that can be used to perturb and study a specific biological target or pathway. arabjchem.org

This compound's ability to selectively inhibit AChE makes it a useful tool for studying the role of this enzyme in various physiological and pathological processes. Furthermore, the development of this compound analogues that can dually target the catalytic and peripheral sites of AChE provides a unique opportunity to dissect the distinct functions of these two sites. acs.orgacs.org

Specifically, this compound-based chemical probes can be used to:

Investigate the role of the AChE peripheral site in amyloidogenesis: By comparing the effects of selective CAS inhibitors with dual CAS/PAS inhibitors, researchers can gain a deeper understanding of the contribution of the PAS to Aβ aggregation. acs.orgacs.org

Explore the non-catalytic functions of AChE: There is growing evidence that AChE has functions beyond acetylcholine hydrolysis. This compound-based probes can help to elucidate these non-canonical roles of AChE.

Validate novel drug targets: The ability of this compound to modulate specific biological pathways makes it a useful tool for validating the therapeutic potential of new drug targets.

The continued development and application of this compound-based chemical probes will undoubtedly contribute to a deeper understanding of the complex biology of neurodegenerative diseases and facilitate the discovery of new therapeutic strategies.

Q & A

Q. What are the primary biochemical mechanisms by which xanthostigmine exerts its inhibitory effects on acetylcholinesterase (AChE)?

this compound acts as a carbamate-based AChE inhibitor, forming a covalent bond with the enzyme’s catalytic serine residue, leading to reversible inhibition. This mechanism prolongs acetylcholine availability in synaptic clefts, potentially mitigating cholinergic deficits in neurodegenerative diseases. Additionally, this compound uniquely inhibits AChE-induced β-amyloid aggregation, a pathological hallmark of Alzheimer’s disease (AD). Researchers typically validate these effects using in vitro AChE inhibition assays (e.g., Ellman’s method) and β-amyloid aggregation tests (e.g., thioflavin T fluorescence) .

Q. How does the chemical structure of this compound influence its selectivity between AChE and butyrylcholinesterase (BuChE)?

The N-methyl group in this compound enhances selectivity for AChE over BuChE by 160-fold, attributed to steric compatibility with AChE’s narrower acyl-binding pocket. Comparative molecular docking studies reveal that BuChE’s larger binding pocket accommodates bulkier substituents, while this compound’s compact structure favors AChE interaction. Structural modifications, such as elongating the carbamate chain, can shift selectivity toward BuChE, as demonstrated in derivative studies .

Q. What experimental methodologies are standard for assessing the inhibitory potency of this compound derivatives in vitro?

Key methodologies include:

- Enzyme inhibition assays : Ellman’s method using acetylthiocholine iodide as a substrate to measure IC50 values .

- β-amyloid aggregation assays : Monitoring fibril formation via thioflavin T fluorescence or TEM imaging .

- Kinetic studies : Determining inhibition constants (Ki) and mechanism (competitive/non-competitive) through Lineweaver-Burk plots .

- Synthesis and characterization : HPLC/NMR for purity verification and structural confirmation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported selectivity profiles of this compound derivatives across cholinesterase isoforms?

Contradictions often arise from interspecies enzyme variability (e.g., human vs. rat AChE) or assay conditions (substrate concentration, pH). To address this:

Q. What computational strategies are effective in predicting the dual-binding potential of this compound analogs as multifunctional anti-Alzheimer agents?

Integrated in silico approaches include:

- Pharmacophore modeling : HypoGen-derived models based on this compound’s structure to screen for dual AChE/BuChE inhibitors .

- Virtual screening : Libraries like ZincDB filtered by ADME/T properties (e.g., BBB permeability) .

- Molecular dynamics simulations : Assessing stability of enzyme-inhibitor complexes and binding free energies .

- Dual-target validation : Testing hits against FAAH or β-secretase to explore polypharmacology .

Q. What considerations are critical when translating in vitro findings on this compound’s anti-aggregation effects to in vivo neuroprotection models?

Key factors include:

- Bioavailability : Optimizing pharmacokinetics (e.g., plasma half-life, CNS penetration) via prodrug design or formulation .

- Animal models : Using transgenic AD mice (e.g., APP/PS1) to assess β-amyloid plaque reduction and cognitive outcomes .

- Dose-response studies : Balancing efficacy with toxicity (e.g., cholinergic overstimulation) .

- Biomarker validation : Correlating AChE inhibition with CSF β-amyloid levels or neuroimaging .

Q. How can researchers ensure reproducibility in synthesizing and testing this compound derivatives?

Reproducibility requires:

- Detailed synthetic protocols : Including reaction times, temperatures, and purification steps (e.g., column chromatography gradients) .

- Strict analytical criteria : ≥95% purity via HPLC, NMR spectral matches with reported data .

- Assay standardization : Consistent substrate concentrations (e.g., 0.5 mM acetylthiocholine) and enzyme sources (e.g., human erythrocyte AChE) .

- Data transparency : Full disclosure of negative results and outlier analyses in supplementary materials .

Methodological Pitfalls and Solutions

Q. What are common pitfalls in interpreting this compound’s anti-aggregation data, and how can they be mitigated?

- Pitfall 1 : Confounding effects from assay components (e.g., DMSO solvents influencing aggregation). Solution: Include solvent-only controls and validate findings with orthogonal techniques (e.g., TEM) .

- Pitfall 2 : Overlooking off-target effects (e.g., BuChE inhibition altering β-amyloid metabolism). Solution: Use isoform-specific inhibitors (e.g., ethopropazine for BuChE) in control experiments .

Q. What strategies optimize the design of this compound-based hybrid molecules for multi-target AD therapy?

- Rational hybridization : Linking this compound’s carbamate moiety to antioxidants (e.g., melatonin) or metal chelators (e.g., clioquinol) via spacers .

- Fragment-based screening : Identifying complementary pharmacophores for AChE inhibition and β-amyloid disaggregation .

- In vivo efficacy testing : Prioritize compounds with balanced potency (IC50 < 100 nM for AChE) and low cytotoxicity (CC50 > 50 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.